Dihydrogeodin

描述

准备方法

Dihydrogeodin can be synthesized through the biosynthetic pathway of geodin. The last step of geodin biosynthesis involves a phenol oxidative coupling reaction catalyzed by the enzyme this compound oxidase, which converts this compound to geodin . The enzyme is purified from the cell-free extract of Aspergillus terreus through a series of chromatographic techniques .

化学反应分析

Dihydrogeodin undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to geodin through the action of this compound oxidase.

Substitution: The compound has chloro groups at positions 3 and 5, which can participate in substitution reactions.

Coupling Reactions: The phenol oxidative coupling reaction is a key reaction in its biosynthesis.

Common reagents and conditions used in these reactions include the use of multicopper enzymes for oxidative coupling .

科学研究应用

Dihydrogeodin has several scientific research applications:

作用机制

The mechanism of action of dihydrogeodin involves its conversion to geodin through the action of this compound oxidase. This enzyme catalyzes the regio- and stereospecific phenol oxidative coupling reaction, converting this compound to geodin . The enzyme is a multicopper protein, and its activity is crucial for the biosynthesis of geodin .

相似化合物的比较

Dihydrogeodin is similar to other benzophenones such as sulochrin and geodin. it is unique in its specific substitution pattern and its role as a precursor in the biosynthesis of geodin . Other similar compounds include:

Sulochrin: A precursor in the biosynthesis of this compound.

Geodin: The product of the oxidative coupling of this compound.

This compound’s unique role in the biosynthesis pathway and its specific biological activities distinguish it from these related compounds.

生物活性

Dihydrogeodin, a secondary metabolite derived from the fungus Aspergillus terreus, exhibits a diverse range of biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound is structurally related to geodin, with notable differences in its functional groups that influence its biological activity. The compound has been isolated and characterized using techniques such as NMR spectroscopy and mass spectrometry, revealing its potential as a substrate for enzymatic reactions in biosynthesis pathways.

Biological Activities

1. Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound against various cancer cell lines. For instance, research indicates that this compound demonstrates selective cytotoxicity against human gastric cancer cells with IC50 values below 10 μM, suggesting significant potential for cancer treatment .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MKN28 | <10 |

| MGC803 | <10 |

| HepG2 | 30.7 ± 0.9 |

| A549 | 8.1 ± 1.3 |

2. Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, contributing to its potential use in treating infections. The minimum inhibitory concentration (MIC) values for certain bacteria have been documented, indicating its efficacy in inhibiting growth .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Vibrio parahaemolyticus | 7.8 |

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

3. Other Biological Activities

Beyond its anticancer and antimicrobial properties, this compound has been noted for other biological activities:

- Antiviral Effects: Studies suggest this compound may inhibit viral replication, although specific mechanisms are still under investigation .

- Glucose Regulation: It has been identified as a glucose stimulator in rat adipocytes, indicating potential applications in metabolic disorders .

- Fibrinolytic Activity: this compound enhances fibrinolytic activity, which could be beneficial in cardiovascular health .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1: A study on the effects of this compound on gastric cancer cells demonstrated significant apoptosis-inducing capabilities, with morphological changes observed via microscopy .

- Case Study 2: Research involving animal models suggested that this compound administration led to reduced tumor growth rates compared to control groups, supporting its role as an anticancer agent .

属性

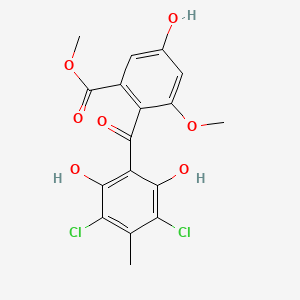

IUPAC Name |

methyl 2-(3,5-dichloro-2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O7/c1-6-12(18)15(22)11(16(23)13(6)19)14(21)10-8(17(24)26-3)4-7(20)5-9(10)25-2/h4-5,20,22-23H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIPUIQLQUNOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346502 | |

| Record name | Dihydrogeodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2151-16-8 | |

| Record name | Dihydrogeodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002151168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrogeodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROGEODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B275P7EST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dihydrogeodin is a secondary metabolite produced by several fungal species, notably Aspergillus terreus. Research confirms its biosynthesis from emodin through oxidative ring cleavage, similar to ergochromes. [, , ]

A: Beyond Aspergillus terreus, studies have identified this compound in Aspergillus uvarum sp. nov., isolated from grapes, and Aspergillus flavipes HN4-13, a marine-derived fungus. [, ] This suggests a broader distribution of this compound biosynthesis in fungi.

A: this compound is a dichloro-benzophenone derivative. Its structure has been definitively characterized using a combination of X-ray crystallography, 1D and 2D NMR, and ESI HR mass spectrometry. [] This research clarifies earlier structural assignment attempts that contained inaccuracies.

A: this compound displays antifungal and antibacterial properties. [] Furthermore, molecular docking and dynamic simulations with cyclophilin A suggest potential antiviral and immunosuppressive activities. []

A: Research indicates that this compound acts as a substrate for the enzyme this compound oxidase (DHGO). [, , ] This enzyme catalyzes a stereospecific phenol oxidative coupling reaction, converting this compound to (+)-geodin.

A: DHGO is a multicopper blue enzyme with significant homology to laccases and ascorbate oxidases. [] It plays a crucial role in the biosynthesis of (+)-geodin, a compound with known biological activities. Understanding its mechanism may provide insights into engineering pathways for novel bioactive compounds.

A: Yes, the gene cluster responsible for geodin biosynthesis, which includes this compound as a precursor, has been identified in Aspergillus terreus. [] This cluster contains genes encoding enzymes involved in various steps of the pathway, such as polyketide synthases, halogenases, and transcription factors.

A: Identifying the gene cluster allows for heterologous expression of the pathway in other fungal hosts, such as Aspergillus nidulans. This facilitates studying individual gene function and potentially engineering the pathway for enhanced production or novel derivatives. []

ANone: A range of methods are employed, including:

- Isolation and purification: Techniques like column chromatography, HPLC, and crystallization. [, ]

- Structural elucidation: NMR spectroscopy, mass spectrometry, and X-ray crystallography. []

- Gene cloning and manipulation: PCR, gene disruption, and heterologous expression. [, ]

- Enzyme purification and characterization: Protein purification techniques and enzyme assays. [, , ]

- Metabolic profiling: Techniques to identify and quantify metabolites. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。